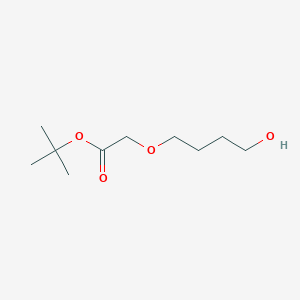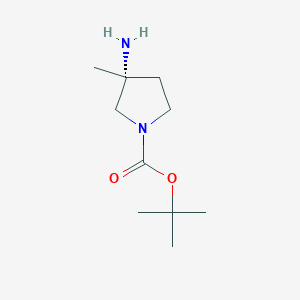
1,3-Diaminopropane dihydroiodide
Descripción general
Descripción
1,3-Diaminopropane dihydroiodide is a white crystalline solid that is soluble in water and organic solvents . It is stable at room temperature but decomposes when heated . It is primarily used in organic synthesis reactions and the preparation of catalysts . It can serve as an intermediate in organic chemical synthesis, used for the synthesis of other organic compounds such as pharmaceuticals and dyes .
The synthesis process involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .
Molecular Structure Analysis
The molecular formula of 1,3-Diaminopropane dihydroiodide is C3H10N2·2HI, and its molecular weight is 329.95 . The structure of 1,3-Diaminopropane, a component of the compound, is available in various databases .Chemical Reactions Analysis
1,3-Diaminopropane, a component of the compound, is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It reacts with acrylonitrile to form aminopropionitrile, which is then hydrogenated .Physical And Chemical Properties Analysis
1,3-Diaminopropane dihydroiodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is soluble in water .Aplicaciones Científicas De Investigación
Aqueous Systems Study
1,3-Diaminopropane (3DP) is used in the study of aqueous systems. It is used in various concentrations and its interaction with water is studied via dynamic light scattering . The formation of dispersed phases in these systems is explained by the presence of rather stable aqua complexes and protonated forms of diamines in aqueous solutions .
Chemistry of Complex Compounds
Aliphatic diamines like 1,3-Diaminopropane are classical ligands in the chemistry of complex compounds . They have a high electron-donating ability, which leads to the formation of fairly stable associates in aqueous solutions .
Activation of Polymers
1,3-Diaminopropane is used as a strongly basic solvent for the activation of polymers . This is due to its strong reactivity, which makes it difficult to work with in its pure form, hence aqueous solutions are used instead .
Colloid-Chemical Polishing
1,3-Diaminopropane finds application in the colloid-chemical polishing of silicon wafers and single crystals . This is again due to its strong reactivity and its ability to form stable associates in aqueous solutions .
Production of Engineering Plastics
1,3-Diaminopropane is used in the metabolic engineering of Escherichia coli for the production of 1,3-diaminopropane (1,3-DAP), a monomer for engineering plastics .
Precursors for Pharmaceuticals, Agrochemicals, and Organic Chemicals
1,3-Diaminopropane is a three carbon diamine, which has a wide range of industrial applications including precursors for pharmaceuticals, agrochemicals, and organic chemicals .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of mixed cation or anion perovskites . These perovskites are used in solar cell applications .
Mode of Action
It is used as a precursor in the synthesis of mixed cation or anion perovskites . These perovskites are then used in the construction of solar cells .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of perovskites, which are used in solar cell applications .
Result of Action
Its role in the synthesis of perovskites contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Propiedades
IUPAC Name |
propane-1,3-diamine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBDBPOGBBVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120675-53-8 | |
| Record name | 1,3-Diaminopropane Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-diaminopropane dihydroiodide interact with perovskite materials, and what are the downstream effects on solar cell performance?
A1: 1,3-Diaminopropane dihydroiodide acts as a surface passivating agent for perovskite films. Instead of forming a new perovskite structure, PDADI directly interacts with the perovskite surface during the annealing process, effectively passivating surface defects []. This passivation leads to several beneficial downstream effects:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)

